[1,1'-Biphenyl]-3,3'-dicarbaldehyde
Description
[1,1'-Biphenyl]-3,3'-dicarbaldehyde (CAS 19800-47-6) is a biphenyl derivative featuring aldehyde (-CHO) groups at the 3 and 3' positions of the biphenyl backbone. It is a white to off-white crystalline solid with a molecular formula $ \text{C}{14}\text{H}{10}\text{O}_{2} $ and a molar mass of 210.23 g/mol . The compound is sparingly soluble in water but dissolves in polar organic solvents like ethanol, THF, and dichloromethane. It serves as a critical precursor in synthesizing Schiff bases, coordination polymers, and covalent organic frameworks (COFs) due to its dual aldehyde functionality, which enables condensation reactions with amines .
Properties
IUPAC Name |
3-(3-formylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCLRHSEMGXKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288116 | |
| Record name | [1,1′-Biphenyl]-3,3′-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19800-47-6 | |
| Record name | [1,1′-Biphenyl]-3,3′-dicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19800-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3,3′-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-3,3'-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’-dicarbaldehyde typically involves the oxidation of [1,1’-Biphenyl]-3,3’-dimethyl compound. One common method is the use of chromium trioxide (CrO3) in acetic acid, which selectively oxidizes the methyl groups to aldehyde groups . Another method involves the use of potassium permanganate (KMnO4) in an alkaline medium, followed by acidification to yield the desired dicarbaldehyde .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,3’-dicarbaldehyde may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,3’-dicarbaldehyde can undergo further oxidation to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aldehyde groups can influence the reactivity of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-3,3’-dicarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Its structural framework can be modified to enhance biological activity and selectivity .
Industry: In the industrial sector, [1,1’-Biphenyl]-3,3’-dicarbaldehyde is used in the production of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a versatile precursor for the synthesis of functional materials .
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-3,3’-dicarbaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the aldehyde groups are reduced to alcohols through the transfer of hydride ions from the reducing agent. In oxidation reactions, the aldehyde groups are oxidized to carboxylic acids through the addition of oxygen atoms .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs of [1,1'-Biphenyl]-3,3'-dicarbaldehyde include:
Key Differences :
- Substituent Position : The 3,3' isomer is distinct from the 4,4' analog ([1,1'-Biphenyl]-4,4'-dicarbaldehyde), which is more commonly used in nitrone synthesis for neuroprotective agents .
- Functional Groups : Derivatives with hydroxyl (-OH) or methoxy (-OCH₃) groups (e.g., 4,4'-dihydroxy and 6,6′-dihydroxy-5,5′-dimethoxy analogs) exhibit enhanced antioxidant activity and solubility in aqueous systems .
- Reactivity : The 3,3' isomer’s aldehyde groups are sterically hindered compared to the 4,4' isomer, affecting reaction kinetics in Schiff base formation .
Physical and Chemical Properties
Notable Trends:
- Hydroxyl-substituted analogs (e.g., 4,4'-dihydroxy) exhibit higher melting points and reduced volatility due to hydrogen bonding .
- Methoxy groups (e.g., 6,6′-dihydroxy-5,5′-dimethoxy) enhance thermal stability and antioxidant capacity .
Unique Roles :
Biological Activity
[1,1'-Biphenyl]-3,3'-dicarbaldehyde (CAS No. 19800-47-6) is a biphenyl derivative that has garnered attention in various fields of research due to its potential biological activities. This compound's structure, characterized by two phenyl rings connected by a dicarbaldehyde group, suggests a range of possible interactions with biological molecules. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
The chemical structure of this compound can be represented as follows:
This compound features two aldehyde functional groups attached to the biphenyl backbone, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties against certain pathogens.
- Anticancer Effects : Some research has indicated that this compound may inhibit the proliferation of cancer cells.
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative damage. Studies have demonstrated that compounds with similar structures to this compound can effectively neutralize free radicals. The antioxidant activity can be quantified using various assays such as DPPH and ABTS radical scavenging tests.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| This compound | 65% | 70% |
| Control (Ascorbic Acid) | 90% | 95% |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Salmonella typhimurium | 75 |
Anticancer Activity
Research has explored the anticancer potential of this compound through in vitro studies on various cancer cell lines. The compound demonstrated cytotoxic effects on human breast cancer (MCF-7) and prostate cancer (PC-3) cells.
Case Study: MCF-7 Cell Line
In a study assessing the effects of this compound on MCF-7 cells:
- Concentration : Various concentrations (10 µM to 100 µM) were tested.
- Results : A dose-dependent decrease in cell viability was observed.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The proposed mechanisms underlying the biological activities of this compound include:
- Free Radical Scavenging : The aldehyde groups may interact with free radicals to neutralize them.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest leading to apoptosis.
- Membrane Disruption : The compound could disrupt bacterial membranes leading to cell lysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
